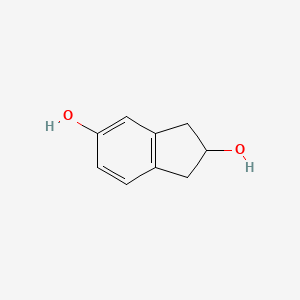![molecular formula C9H13NO2S2 B3016496 N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415509-13-4](/img/structure/B3016496.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the orexin receptor, which is involved in the regulation of sleep and wakefulness.
Wirkmechanismus
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide acts as a selective antagonist of the orexin receptor. The orexin receptor is involved in the regulation of sleep and wakefulness, as well as other physiological processes such as appetite, energy balance, and reward. By blocking the orexin receptor, N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can modulate these processes and potentially treat sleep disorders, addiction, anxiety, and depression.
Biochemical and Physiological Effects:
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to increase sleep duration and improve sleep quality. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, the compound has been shown to reduce anxiety-like behavior and improve mood in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide in lab experiments is its high potency and selectivity for the orexin receptor. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation of using the compound is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of sleep disorders, addiction, anxiety, and depression. Another direction is to optimize the synthesis method to improve yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential side effects.
Synthesemethoden
The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide involves several steps. The first step is the preparation of 1-thiophen-3-ylcyclopropanecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with methylamine and sodium methanesulfonate to yield N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the orexin receptor, which is involved in the regulation of sleep and wakefulness. The compound has been studied in animal models of sleep disorders, including narcolepsy and insomnia. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-7-9(3-4-9)8-2-5-13-6-8/h2,5-6,10H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAVQWGSPYJALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1(CC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)